tert-Butyl (5-nitrobenzo[d]isoxazol-3-yl)carbamate
CAS No.: 380629-72-1
Cat. No.: VC3317762
Molecular Formula: C12H13N3O5
Molecular Weight: 279.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 380629-72-1 |
|---|---|
| Molecular Formula | C12H13N3O5 |
| Molecular Weight | 279.25 g/mol |
| IUPAC Name | tert-butyl N-(5-nitro-1,2-benzoxazol-3-yl)carbamate |
| Standard InChI | InChI=1S/C12H13N3O5/c1-12(2,3)19-11(16)13-10-8-6-7(15(17)18)4-5-9(8)20-14-10/h4-6H,1-3H3,(H,13,14,16) |
| Standard InChI Key | OTINQIFCOFSFII-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1=NOC2=C1C=C(C=C2)[N+](=O)[O-] |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=NOC2=C1C=C(C=C2)[N+](=O)[O-] |
Introduction
Chemical Properties and Structure
Molecular Information
tert-Butyl (5-nitrobenzo[d]isoxazol-3-yl)carbamate is characterized by specific molecular properties that define its identity and physical behavior. The following table presents the key molecular information for this compound as reported in chemical databases and literature :
| Property | Value |
|---|---|
| CAS Number | 380629-72-1 |
| Molecular Formula | C12H13N3O5 |
| Molecular Weight | 279.25 g/mol |
| IUPAC Name | tert-butyl N-(5-nitro-1,2-benzoxazol-3-yl)carbamate |
| Standard InChI | InChI=1S/C12H13N3O5/c1-12(2,3)19-11(16)13-10-8-6-7(15(17)18)4-5-9(8)20-14-10/h4-6H,1-3H3,(H,13,14,16) |
| Standard InChIKey | OTINQIFCOFSFII-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1=NOC2=C1C=C(C=C2)N+[O-] |
| PubChem Compound ID | 71748363 |
This molecular information provides a unique identification profile for the compound, enabling researchers to accurately identify and work with it in various contexts. The standard identifiers such as InChI and SMILES notations allow for computational analysis and database searches, facilitating research and development activities involving this compound.
Structural Characteristics
The structure of tert-Butyl (5-nitrobenzo[d]isoxazol-3-yl)carbamate features several distinct functional groups that contribute to its chemical properties and reactivity profile :
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Benzo[d]isoxazol core: This heterocyclic system consists of a benzene ring fused with an isoxazole ring, creating a bicyclic structure. The isoxazole portion contains adjacent oxygen and nitrogen atoms in a five-membered ring, contributing to the aromatic character of the system while providing distinct electronic properties.
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Nitro group (-NO2): Positioned at the 5-position of the benzo[d]isoxazol system, this strongly electron-withdrawing group affects the electronic distribution within the molecule, influencing its reactivity, physical properties, and potential interactions with biological targets. The nitro group makes the adjacent aromatic positions more susceptible to nucleophilic attack and can be transformed into other functional groups through various reduction processes.
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Carbamate group (-NH-CO-O-): This functional group connects the benzo[d]isoxazol core to the tert-butyl moiety. Carbamates are derivatives of carbamic acid and are known for their stability under various reaction conditions while remaining selectively cleavable under specific conditions. The carbamate group here serves as a protected amine, which can be revealed when needed for further synthetic transformations .
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tert-Butyl group (-C(CH3)3): This bulky alkyl group provides steric hindrance and protection to the carbamate functionality, making it resistant to many chemical reactions while remaining susceptible to specific deprotection conditions. The tert-butyl group is particularly useful in protecting group strategies due to its selective cleavage under acidic conditions.
The combination of these structural features creates a molecule with multiple reactive sites and potential for diverse chemical transformations, making it valuable in organic synthesis and medicinal chemistry applications .
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